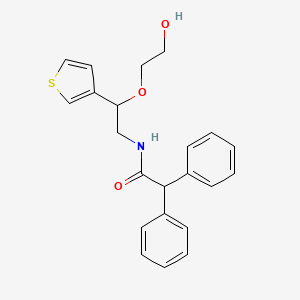

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c24-12-13-26-20(19-11-14-27-16-19)15-23-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,14,16,20-21,24H,12-13,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLXGDDRVPQMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.

Structural Overview

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

- CAS Number : 2097894-13-6

The compound features a thiophene ring, a hydroxyethoxy group, and a diphenylacetamide moiety, which together may influence its biological behavior and interactions.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structural characteristics exhibit significant anti-inflammatory effects. For instance, studies on related thiophene derivatives have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The hydroxyethoxy group enhances solubility and bioavailability, potentially contributing to these effects.

Case Study : In a study evaluating the anti-inflammatory activity of thiophene-based compounds, it was found that derivatives significantly reduced nitric oxide (NO) production in RAW264.7 cells stimulated with LPS. The IC50 values for these compounds ranged from 10 to 100 µg/mL, suggesting a dose-dependent response to inflammation .

2. Antimicrobial Activity

Thiophene-containing compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus |

| Thiophene derivatives | Antifungal | Candida albicans |

Research has demonstrated that similar compounds exhibit minimum inhibitory concentrations (MICs) effective against common pathogens, indicating potential for therapeutic applications .

3. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies using Ellman’s method have shown that certain thiophene derivatives can effectively inhibit AChE activity.

Table of Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | 25 |

| Rivastigmine (control) | AChE | 10 |

This suggests that the compound could be a candidate for further development in treating cognitive disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide exhibit anticancer properties. For instance, studies on related structures have shown that they can act as histone deacetylase inhibitors (HDACi), which have been effective in inducing apoptosis in cancer cells. These compounds can modify gene expression and promote differentiation in tumor cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

The thiophene moiety present in the compound is known for its antimicrobial properties. Compounds containing thiophene rings have been studied for their effectiveness against various bacterial strains and fungi. The hydroxyl ethoxy group enhances solubility and bioavailability, potentially increasing the compound's efficacy as an antimicrobial agent .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.